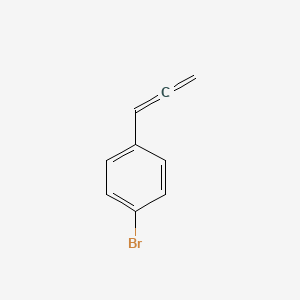![molecular formula C18H24N2O2 B14356241 N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline CAS No. 91502-63-5](/img/structure/B14356241.png)
N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline is an organic compound with a complex structure that includes ethane, oxyethane, and aniline groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline typically involves the reaction of ethylene glycol with aniline in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where aniline groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylene glycol diacetate: Similar in structure but with acetate groups instead of aniline.
Bis[2-(vinyloxy)ethyl] ether: Contains vinyl groups instead of aniline.
2,2’-Ethylenedioxydiethyl dimethacrylate: Contains methacrylate groups instead of aniline
Uniqueness
N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline is unique due to its specific combination of ethane, oxyethane, and aniline groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
91502-63-5 |
|---|---|
Formule moléculaire |
C18H24N2O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-[2-[2-(2-anilinoethoxy)ethoxy]ethyl]aniline |
InChI |
InChI=1S/C18H24N2O2/c1-3-7-17(8-4-1)19-11-13-21-15-16-22-14-12-20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
Clé InChI |
CLCPXSYKJJGGJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCCOCCOCCNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



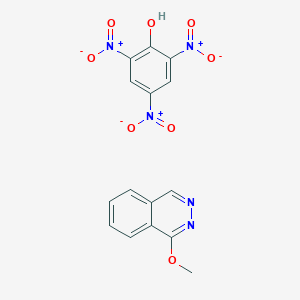
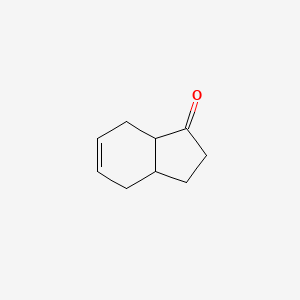
![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
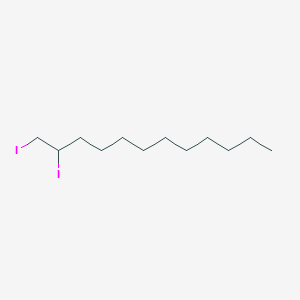
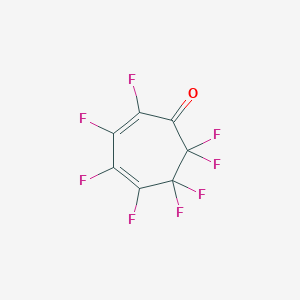
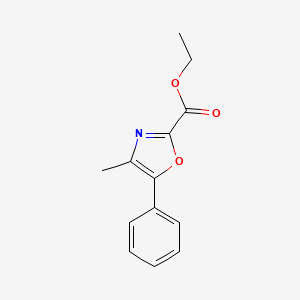
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)

![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
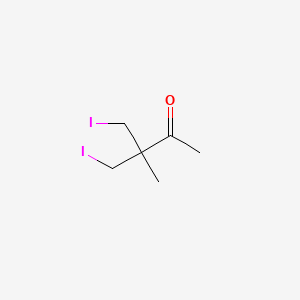
![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
